Methyl-spiro[2.3]hex-5-yl-amine
Description
Early Discoveries and Theoretical Postulations on Spiro Compounds
The concept of spiro compounds dates back to the late 19th and early 20th centuries. Early chemists were captivated by the possibility of two rings being connected by a single, shared atom, a structural motif that imparts unique three-dimensionality. Initial theoretical postulations focused on the geometric constraints and the resulting strain within these molecules. The inherent non-planarity of spirocycles was recognized as a key feature that could influence their physical and chemical properties.
Evolution of Synthetic Strategies for Highly Strained Systems
The synthesis of spiro compounds, particularly those containing small, strained rings like cyclopropane (B1198618) and cyclobutane (B1203170) found in the spiro[2.3]hexane system, presented considerable challenges to early organic chemists. The high degree of ring strain in these systems makes their construction difficult and the resulting molecules often highly reactive.
The evolution of synthetic strategies has been pivotal in accessing these complex structures. Key developments include:
Intramolecular cyclization reactions: These methods involve the formation of the second ring by connecting two ends of a substituent on an existing ring.
Cycloaddition reactions: [2+1] and [2+2] cycloadditions have proven to be powerful tools for constructing the three- and four-membered rings inherent to the spiro[2.3]hexane framework.
Rearrangement reactions: Certain molecular rearrangements can lead to the formation of spirocyclic systems from appropriately substituted precursors.
These advancements have enabled chemists to overcome the thermodynamic and kinetic barriers associated with the synthesis of highly strained molecules.
Emergence of Spiro[2.3]hexane Derivatives in Chemical Research
In recent decades, spiro[2.3]hexane derivatives have emerged as a promising class of compounds, particularly in the realm of medicinal chemistry. Their rigid, three-dimensional structures are seen as advantageous for designing molecules that can interact with biological targets with high specificity. The spiro[2.3]hexane scaffold offers a unique way to orient functional groups in three-dimensional space, a desirable feature for optimizing drug-receptor interactions.
Research has shown that incorporating the spiro[2.3]hexane motif can lead to novel analogues of biologically active molecules. For instance, derivatives of spiro[2.3]hexane have been investigated as conformationally restricted analogues of neurotransmitters like γ-aminobutyric acid (GABA) researchgate.net. The synthesis of spiro[2.3]hexane-1,5-diamine derivatives has also been reported, highlighting the accessibility of functionalized scaffolds for further chemical exploration researchgate.net. The existence of spiro[2.3]hexan-5-amine hydrochloride as a commercially available compound further underscores the growing interest in this molecular framework biosynth.comchemicalbook.com. While direct research on Methyl-spiro[2.3]hex-5-yl-amine is not extensively documented, its synthesis can be envisioned through standard methylation of the parent amine, spiro[2.3]hexan-5-amine.
Research Findings on Related Spiro[2.3]hexane Amines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reference |
| spiro[2.3]hexan-5-amine hydrochloride | 1909324-94-2 | C₆H₁₂ClN | 133.62 | biosynth.comchemicalbook.com |
| spiro[2.3]hexan-5-amine | 38772-81-5 | C₆H₁₁N | 97.16 |
Structure
3D Structure
Properties
IUPAC Name |
N-methylspiro[2.3]hexan-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-8-6-4-7(5-6)2-3-7/h6,8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVTPIRNQGJEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2(C1)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and Stereochemical Considerations of Methyl Spiro 2.3 Hex 5 Yl Amine
Principles of IUPAC Nomenclature for Substituted Spiro[2.3]hexane Amines
The systematic naming of spiro compounds, including substituted spiro[2.3]hexane amines, follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). qmul.ac.uk A spiro compound is defined as a bicyclic or polycyclic system where two or more rings are linked by a single common atom, known as the spiro atom. qmul.ac.uk
The nomenclature for a simple monospiro compound involves the following key steps:
The prefix "spiro" is used to denote the presence of a spiro union. vedantu.com
Square brackets follow the prefix, containing the number of carbon atoms in each ring, excluding the spiro atom itself. These numbers are arranged in ascending order and separated by a full stop. stackexchange.com For the spiro[2.3]hexane system, this is denoted as [2.3], representing the two carbons of the cyclopropane (B1198618) ring and the three carbons of the cyclobutane (B1203170) ring.
The name of the parent alkane corresponding to the total number of carbon atoms in both rings is appended. In this case, with a total of 6 carbons (2 + 3 + 1 spiro atom), the parent name is hexane. Thus, the unsubstituted parent compound is named spiro[2.3]hexane .
When substituents are present, the numbering of the carbon skeleton becomes crucial. According to IUPAC recommendations, the numbering begins in the smaller ring at a carbon atom adjacent to the spiro atom. stackexchange.com It proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring. stackexchange.com
For Methyl-spiro[2.3]hex-5-yl-amine, the numbering would proceed as follows:
Carbons 1 and 2 would be the non-spiro atoms of the cyclopropane ring.
Carbon 3 would be the spiro atom.
Carbons 4, 5, and 6 would be the atoms of the cyclobutane ring.
However, the provided name "this compound" indicates the positions of the substituents. Let's analyze the name parts:
spiro[2.3]hex : The core spirocyclic system.
-5-yl-amine : An amino group (-NH₂) is attached to position 5.
Methyl- : A methyl group (-CH₃) is also present. The position of the methyl group is not explicitly defined in the name "this compound", but it could be on the nitrogen of the amino group (N-methyl) or on the carbon skeleton. Assuming it is on the nitrogen, the name would be N-Methyl-spiro[2.3]hex-5-yl-amine. If it were on the carbon skeleton, its position would need a locant, for example, 5-Methylspiro[2.3]hexan-5-amine. For the purpose of this article, we will consider the N-methyl derivative.
The IUPAC name for the amine attached to the 5-position of the spiro[2.3]hexane skeleton is spiro[2.3]hexan-5-amine . sigmaaldrich.com If a methyl group is attached to the nitrogen atom, the correct IUPAC name would be N-methylspiro[2.3]hexan-5-amine .
Chiral Properties and Stereoisomerism in this compound
The introduction of substituents onto the spiro[2.3]hexane skeleton can lead to the formation of stereoisomers. Chirality in spiro compounds can arise from two sources: the presence of chiral centers (asymmetric carbon atoms) and the inherent chirality of the spirocyclic system itself, a phenomenon known as spirochirality.
In the case of N-methylspiro[2.3]hexan-5-amine, the carbon atom at position 5 (C5), to which the amino group is attached, becomes a stereocenter. This carbon is bonded to four different groups: the nitrogen atom of the methylamino group, a hydrogen atom, and two different pathways around the cyclobutane ring leading back to the spiro atom.
Consequently, N-methylspiro[2.3]hexan-5-amine exists as a pair of enantiomers:
(R)-N-methylspiro[2.3]hexan-5-amine
(S)-N-methylspiro[2.3]hexan-5-amine
The spiro atom itself (C3) can also be a stereocenter if the substitution pattern on both rings makes them different and asymmetric. In this specific molecule, the spiro atom is not a stereocenter as the cyclopropane ring is unsubstituted.
The synthesis of such chiral spiro compounds often results in a racemic mixture, requiring chiral separation techniques or stereocontrolled synthesis to obtain single enantiomers. beilstein-journals.org The stereochemistry of the substituents can significantly influence the biological activity of spirocyclic molecules, making the synthesis and characterization of individual stereoisomers a critical area of research in medicinal chemistry. beilstein-journals.org For example, in the synthesis of related spiro[2.3]hexane derivatives, diastereoselective reactions have been employed to control the relative stereochemistry of multiple chiral centers. researchgate.net
Conformational Analysis of the Spiro[2.3]hexane Ring System
The spiro[2.3]hexane ring system is characterized by significant ring strain, a combination of angle strain and torsional strain inherent in the three- and four-membered rings. The total strain energy of spiro[2.3]hexane is approximately 54.9 kcal/mol, which is very close to the sum of the strain energies of isolated cyclopropane (27.5 kcal/mol) and cyclobutane (26.5 kcal/mol) rings. mdpi.com
The cyclopropane ring is necessarily planar, with C-C-C bond angles of 60°. The cyclobutane ring, however, is not planar and adopts a puckered conformation to relieve some of the torsional strain that would be present in a planar arrangement. The puckering of the cyclobutane ring in spiro[2.3]hexane is a key conformational feature.
Computational studies on related spirocyclic systems have shown that the cyclobutane ring can exist in a dynamic equilibrium between two puckered conformations. The angle of pucker and the energy barrier to ring inversion are influenced by the substituents on the ring. In spiro[2.3]hex-1-ene, crystallographic analysis revealed that the cyclobutane ring pulls the substituents on the adjacent spiro-fused cyclopropene (B1174273) ring away from its π-faces, which can reduce steric hindrance in reactions. acs.org
For N-methylspiro[2.3]hexan-5-amine, the puckering of the cyclobutane ring will lead to two possible orientations for the methylamino group: axial and equatorial. These two conformers will likely have different energies, and the equilibrium between them will be determined by the steric and electronic interactions of the substituent with the rest of the molecule. The energy difference between these conformers is expected to be relatively small, leading to a dynamic mixture at room temperature.
Table 1: Computed Properties of Spiro[2.3]hexane and Related Derivatives
| Property | Spiro[2.3]hexane | Spiro[2.3]hexan-5-amine sigmaaldrich.com | 5-Methylspiro[2.3]hexane nih.gov |
|---|---|---|---|
| Molecular Formula | C₆H₁₀ | C₆H₁₁N | C₇H₁₂ |
| Molecular Weight ( g/mol ) | 82.14 | 97.16 | 96.17 |
| Topological Polar Surface Area (Ų) | 0 | 26.0 | 0 |
| Complexity | 56.9 | 82.2 | 82.2 |
This interactive table provides a comparison of key computed properties for the parent spiro[2.3]hexane and two related derivatives. Data sourced from PubChem.
Influence of Substituents on Molecular Geometry and Strain Energy
The introduction of methyl and amino groups onto the spiro[2.3]hexane skeleton influences its molecular geometry and can modulate its inherent strain energy. These effects can be attributed to both steric and electronic factors.
Steric Effects: The methylamino group at the C5 position will introduce steric bulk. In the puckered cyclobutane ring, there will be a preference for the substituent to occupy the pseudo-equatorial position to minimize steric repulsion with the hydrogen atoms on the same side of the ring (1,3-diaxial interactions). The size of the methylamino group will influence the puckering angle of the cyclobutane ring.
Advanced Synthetic Methodologies for Methyl Spiro 2.3 Hex 5 Yl Amine and Analogues
Strategies for Constructing the Spiro[2.3]hexane Core Structure
The construction of the spiro[2.3]hexane skeleton is a key step in the synthesis of the target molecule and its analogues. This can be achieved through various synthetic strategies, with cycloaddition reactions being a particularly powerful approach.
Cycloaddition reactions offer an efficient means to assemble the spiro[2.3]hexane core by forming multiple carbon-carbon bonds in a single step. These reactions are characterized by their high atom economy and stereoselectivity. frontiersin.orglibretexts.org
The [3+2] cycloaddition reaction is a versatile method for constructing five-membered rings, which can be precursors to or part of the spiro[2.3]hexane system. nih.govnih.gov In the context of synthesizing spiro[2.3]hexane derivatives, a [3+2] cycloaddition can be envisioned between a methylenecyclopropane (B1220202) and a suitable three-atom component. nih.gov For instance, the reaction of methylenecyclopropanes with electron-deficient alkenes, catalyzed by a tin-ate complex, can yield spiro[2.3]hexane structures. researchgate.net This approach allows for the introduction of functional groups that can be later converted to the desired amine.
A notable example involves the phosphine-catalyzed [3+2] annulation of allenes, which can lead to the formation of spiro adducts with high stereocontrol, including those with vicinal all-carbon quaternary stereocenters. nih.gov While not directly applied to methyl-spiro[2.3]hex-5-yl-amine, this methodology highlights the potential for asymmetric synthesis of complex spirocycles.
Table 1: Examples of [3+2] Cycloaddition for Spirocycle Synthesis
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Methylenecyclopropane | Cyanoalkene | Tin-ate complex | Spiro[2.3]hexane | researchgate.net |
| Allene | Unsymmetric isoindigo | Chiral phosphine | Spiro adduct | nih.gov |
The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that forms a six-membered ring. libretexts.orgnih.govorganic-chemistry.orgyoutube.comyoutube.com While not directly forming the spiro[2.3]hexane core in one step, it can be instrumental in creating precursors. For example, a diene containing a cyclobutane (B1203170) ring could react with a dienophile to generate a complex structure that can be further elaborated into the desired spirocycle. The driving force for this reaction is the formation of more stable sigma bonds from pi bonds. organic-chemistry.org The reaction is highly stereospecific, and its regioselectivity can be controlled by the electronic nature of the substituents on the diene and dienophile. libretexts.orgorganic-chemistry.org
Enzyme-catalyzed Diels-Alder reactions have also been identified, showcasing nature's ability to construct complex cyclic systems with high precision. nih.gov This biocatalytic approach offers a green alternative to traditional chemical methods.
1,3-Dipolar cycloadditions are powerful for constructing five-membered heterocyclic rings and can be adapted for spirocycle synthesis. frontiersin.orgnih.govnih.govmdpi.comwikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. wikipedia.org For the synthesis of spiro[2.3]hexane analogues, a cyclobutene (B1205218) or a methylenecyclobutane (B73084) derivative could act as the dipolarophile.
A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has been developed through the 1,3-dipolar cycloaddition of cyclopropenes to a stable azomethine ylide. beilstein-journals.org This demonstrates the feasibility of using strained rings as components in cycloaddition reactions to build spirocyclic frameworks. Furthermore, the cycloaddition of nitrile oxides to α-methylene lactams has been shown to produce spirocyclic isoxazolines with high yield and enantioselectivity. nih.govmdpi.com These heterocyclic intermediates can then be transformed to introduce the desired amino functionality.
Table 2: 1,3-Dipolar Cycloaddition for Spirocycle Synthesis
| 1,3-Dipole | Dipolarophile | Product Type | Reference |
|---|---|---|---|
| Azomethine ylide | Cyclopropene (B1174273) | Bis-spiro 3-azabicyclo[3.1.0]hexane | beilstein-journals.org |
| Nitrile oxide | α-Methylene lactam | Spirocyclic isoxazoline | nih.govmdpi.com |
Transition metal catalysis has emerged as a powerful tool for the synthesis of complex organic molecules, including spirocycles. nih.govmdpi.com These methods often proceed under mild conditions and with high selectivity.
Direct C-H functionalization is an atom-economical strategy that avoids the pre-functionalization of substrates. rsc.orgunibo.it Transition metal-catalyzed C-H amination allows for the direct introduction of an amino group into a hydrocarbon framework. unibo.itacs.org In the context of this compound synthesis, a pre-formed spiro[2.3]hexane core could be subjected to a C-H amination reaction.
For instance, iron-catalyzed hydroamination of alkenes using nitroarenes as the amine source has been reported. acs.org This method proceeds via a proposed iron-hydride species. While direct application to the spiro[2.3]hexane system requires further investigation, it represents a promising avenue for the late-stage introduction of the amine group. A Russian patent describes a method for producing 5-aminospiro[2.3]hexane-1-carboxylic acid, which involves the transformation of a carboxyl group into a protected amino group. google.com This indicates that functional group interconversion on the spiro[2.3]hexane scaffold is a viable strategy.
Recent advances have also demonstrated direct radical aromatic amination reactions that provide unprotected anilines, with hexafluoroisopropanol as a solvent enhancing reactivity. rsc.org Although this applies to aromatic systems, the underlying principles of radical-mediated C-H functionalization could potentially be adapted for aliphatic spirocycles.
Transition Metal-Catalyzed Synthetic Pathways
Intramolecular Cyclization and Coupling Reactions
The construction of the spiro[2.3]hexane system can be efficiently achieved through intramolecular cyclization strategies. These methods often rely on the formation of a key carbon-carbon bond to close the four-membered ring onto a pre-existing three-membered ring, or vice versa.
One notable approach involves the intramolecular cyclization of functionalized cyclobutane precursors. For instance, the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid, a conformationally rigid analog of γ-aminobutyric acid (GABA), has been achieved through a multi-step synthesis where the key spirocyclization occurs via a rhodium-catalyzed reaction of an N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester with an ethyl diazoacetate. google.com This reaction proceeds by the formation of a rhodium carbene, which then undergoes cyclopropanation with the exocyclic double bond of the cyclobutane derivative to furnish the spiro[2.3]hexane skeleton. google.combeilstein-journals.org
Another strategy involves the ring-opening of a spirocyclopropane followed by an intramolecular cyclization. For example, the reaction of cycloheptane-1,3-dione-2-spirocyclopropane with a primary amine can lead to the formation of a bicyclic pyrrolidone derivative, which serves as a precursor to 1-azaazulenes. elsevierpure.comclockss.org While not directly yielding a spiro[2.3]hexane, this methodology highlights the utility of spirocyclopropanes as reactive intermediates for constructing complex cyclic systems. clockss.org
Intermolecular coupling reactions have also been employed. The use of Stille or Suzuki coupling reactions with 2,2'-dibromobenzophenone (B1588541) and appropriate heterocyclic stannanes or boronic esters has been demonstrated for the synthesis of bis-aryl ketones, which can then undergo double intramolecular electrophilic substitution to form spiro compounds. clockss.org
| Reaction Type | Starting Materials | Reagents/Catalyst | Product | Yield | Reference |
| Intramolecular Cyclopropanation | N-(3-methylenecyclobutyl)carbamic acid tert-butyl ester, Ethyl diazoacetate | Rh₂(OAc)₄ | N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl]carbamic acid tert-butyl ester | 60% | google.combeilstein-journals.org |
| Ring-Opening Cyclization | Cycloheptane-1,3-dione-2-spirocyclopropane, 2,4-Dimethoxybenzylamine | Acetonitrile (reflux) | 1,2,3,6,7,8-Hexahydrocyclohepta[b]pyrrol-4(5H)-one | 94% | elsevierpure.comclockss.org |
Radical-Mediated and Photoinduced Cyclization Processes
Radical and photoinduced cyclizations offer powerful and often milder alternatives for the construction of the spiro[2.3]hexane framework. These reactions can proceed under neutral conditions, which is advantageous for substrates bearing sensitive functional groups.
A general and environmentally friendly protocol for the synthesis of functionalized spiro[2.3]hexanes has been developed using visible-light irradiation without the need for a catalyst or harmful reagents. rsc.org This method allows for the construction of the spirocyclic scaffold from alkenes with low reactivity. rsc.org Mechanistic studies suggest that the carbon-carbon bond formation occurs almost concurrently with a light-sustained initiation process. rsc.org
Photoinduced ring-expansion protocols have also been described for the synthesis of related spirocyclic systems. For example, oxacyclic spirooxindoles can be synthesized from unstrained O-containing heterocycles and 3-diazoindolin-2-ones under visible light, proceeding through an oxonium ylide intermediate followed by an ionic cyclization. researchgate.netacs.org While not directly forming a spiro[2.3]hexane, this illustrates the potential of photochemical methods in spirocycle synthesis.
Radical cyclizations, often mediated by transition metals or thiol reagents, provide another entry to spirocyclic systems. For instance, thiol-mediated acyl radical cyclization of enone-aldehydes has been shown to produce spirocyclic 1,4-diketones in moderate to good yields. numberanalytics.com
| Reaction Type | Starting Materials | Conditions | Key Features | Reference |
| Photoinduced Cyclization | Alkenes of low reactivity | Visible-light irradiation | Additive-free, mild conditions, good functional group tolerance | rsc.org |
| Photoinduced Ring Expansion | O-containing heterocycles, 3-diazoindolin-2-ones | Visible-light irradiation | Catalyst-free, forms oxacyclic spirooxindoles | researchgate.netacs.org |
| Thiol-Mediated Acyl Radical Cyclization | Enone-aldehydes | t-dodecanethiol, AIBN, Toluene, 75 °C | Forms spirocyclic 1,4-diketones | numberanalytics.com |
Ring Expansion/Contraction and Rearrangement Reactions
Ring expansion and contraction strategies, along with various rearrangement reactions, provide elegant pathways to the strained spiro[2.3]hexane core, often from more readily available starting materials.
An organocatalytic enantioselective approach has been developed for the synthesis of highly strained spiro[2.3]hexane skeletons. researchgate.net This method involves a cascade reaction starting with a Michael addition of an enamine (derived from an α,β-unsaturated aldehyde and a chiral secondary amine catalyst) to a methylenecyclopropane, followed by a ring expansion of the methylenecyclopropane and a final intramolecular cyclization. researchgate.net
The ring expansion of 1-oxaspiro[2.3]hexanes, which can be prepared by the epoxidation of methylenecyclobutanes, is a versatile method for generating functionalized cyclopentanones. nih.gov This transformation is typically mediated by Lewis acids and is driven by the release of ring strain. nih.gov In the synthesis of natural products like pentalenolactone (B1231341) E and G methyl esters, a key step involves the ring expansion of a 1-oxaspiro[2.3]hexane derivative to a cyclopentanone. nih.gov
Thermal rearrangements of spiro[2.3]hex-4-ene derivatives have been shown to proceed via ring opening to form allylidenecyclopropanes, which can then undergo further rearrangement to 3-methylenecyclopentene (B14743801) derivatives. sci-hub.se While this represents a decomposition pathway for some derivatives, controlled rearrangements can be synthetically useful. sci-hub.semasterorganicchemistry.com
| Reaction Type | Starting Materials | Catalyst/Reagents | Key Transformation | Yield | Reference |
| Michael Addition/Ring Expansion/Cyclization Cascade | Methylenecyclopropanes, α,β-Unsaturated aldehydes | Chiral secondary amine | Forms highly strained spiro[2.3]hexanes | Up to 95% | researchgate.net |
| Lewis Acid-Mediated Ring Expansion | 1-Oxaspiro[2.3]hexanes | Lewis Acid (e.g., LiBr, HMPA) | Rearrangement to cyclopentanones | - | nih.gov |
| Thermal Rearrangement | Spiro[2.3]hex-4-enes | Elevated temperatures | Ring opening to allylidenecyclopropanes | - | sci-hub.se |
Utilisation of Strained Alkenes (e.g., Spiro[2.3]hex-1-ene) as Intermediates
The high degree of ring strain in certain spiro[2.3]hexane derivatives, particularly spiro[2.3]hex-1-ene, makes them valuable and highly reactive intermediates in organic synthesis.
Spiro[2.3]hex-1-ene has been designed and synthesized for use in superfast photoclick chemistry. acs.orgnih.govsemanticscholar.org Its synthesis starts from commercially available 3-methylenecyclobutanecarbonitrile. acs.orgnih.gov The key steps involve a cyclopropanation, reduction of the nitrile to an alcohol, protection of the alcohol, and then a mono-debromination followed by an elimination reaction to generate the strained double bond. acs.orgnih.gov The resulting spiro[2.3]hex-1-ene is stable enough to be isolated yet highly reactive in cycloaddition reactions due to its significant ring strain. acs.orgfigshare.com
A lysine (B10760008) derivative containing the spiro[2.3]hex-1-ene moiety has been successfully incorporated into proteins and used for rapid and specific protein modification via a photoclick reaction with a water-soluble tetrazole, demonstrating its utility in chemical biology. acs.orgnih.gov
| Intermediate | Synthetic Application | Key Features | Reference |
| Spiro[2.3]hex-1-ene | Photoclick Chemistry | Highly strained and reactive, enables fast bioorthogonal protein labeling | acs.orgnih.govsemanticscholar.org |
| Spiro[2.3]hex-1-ene derivative of Lysine | Protein Modification | Site-specific incorporation into proteins, rapid reaction kinetics | acs.orgnih.gov |
Introduction and Derivatization of the Amine Functionality
Once the spiro[2.3]hexane core is constructed, the introduction of the amine group is a crucial step towards the synthesis of this compound and its analogues.
Amination Reactions via Modified Curtius Rearrangements
The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids into primary amines with one less carbon atom. nih.govrsc.orgwikipedia.orgorganic-chemistry.org This reaction proceeds through an acyl azide (B81097) intermediate which rearranges to an isocyanate, and this can then be hydrolyzed to the amine. nih.govwikipedia.orgorganic-chemistry.org
A modified Curtius rearrangement has been successfully applied in the synthesis of orthogonally protected 5-azaspiro[2.3]hexane diamine derivatives. thieme-connect.com In this sequence, a carboxylic acid precursor on the spiro[2.3]hexane scaffold is converted to the corresponding amine. thieme-connect.com Similarly, the synthesis of 5-aminospiro[2.3]hexane-1-carboxylic acid utilizes a modified Curtius reaction to transform a carboxyl group into a Boc-protected amine group. google.com This transformation typically involves the reaction of a carboxylic acid with reagents like ethyl chloroformate and triethylamine, followed by treatment with sodium azide and then trapping of the resulting isocyanate with tert-butanol. google.com
The Curtius rearrangement is advantageous as it generally proceeds with retention of stereochemistry at the migrating carbon and can be carried out under relatively mild conditions, making it suitable for complex molecules. nih.gov
| Reaction | Substrate | Reagents | Intermediate | Product | Reference |
| Modified Curtius Rearrangement | Spiro[2.3]hexane carboxylic acid derivative | 1. Ethyl chloroformate, Triethylamine; 2. Sodium azide; 3. tert-Butanol | Isocyanate | Boc-protected spiro[2.3]hexane amine | google.comthieme-connect.com |
Reductive Amination and Alkylation Procedures
Reductive amination is a highly effective and common method for the synthesis of amines from ketones or aldehydes. To synthesize this compound, spiro[2.3]hexan-5-one would be a key intermediate. sigmaaldrich.combiosynth.comnih.gov
The general procedure for reductive amination involves the reaction of the ketone with an amine (in this case, methylamine) to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Direct reductive amination of ketones can also be achieved using specific catalysts. For example, dibutyltin (B87310) dichloride has been shown to catalyze the direct reductive amination of ketones in the presence of phenylsilane (B129415) as the reductant.
Once the primary amine, spiro[2.3]hex-5-yl-amine, is formed, it can be subsequently N-methylated to yield the target compound, this compound. This can be achieved through various reductive alkylation procedures, such as reaction with formaldehyde (B43269) followed by reduction.
| Reaction | Starting Material | Reagents | Product | Key Features |
| Reductive Amination | Spiro[2.3]hexan-5-one | Methylamine (B109427), NaBH₃CN (or other reducing agents) | This compound | Direct formation of the secondary amine |
| Reductive Alkylation | Spiro[2.3]hex-5-yl-amine | Formaldehyde, Reducing agent (e.g., NaBH₃CN, H₂/Pd) | This compound | Stepwise formation of the secondary amine |
Chemoselective Functionalization of the Amino Group
The primary amino group in this compound is a versatile handle for introducing a wide array of functional groups through chemoselective reactions. The reactivity of this nucleophilic nitrogen allows for controlled modifications, including acylation, sulfonylation, and alkylation, to generate diverse libraries of analogues.
Acylation and Sulfonylation: The amino group readily reacts with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and proceed under mild conditions. For instance, the reaction with a sulfonyl chloride like methyl 5-(chlorosulfonyl)spiro[2.3]hexane-1-carboxylate sigmaaldrich.com could be employed to create more complex spirocyclic structures.
Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.commasterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.comdtic.millibretexts.org To achieve selective mono-alkylation, reductive amination is a more controlled and preferred method. masterorganicchemistry.comlibretexts.org This two-step process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by reduction with an agent like sodium cyanoborohydride to yield the secondary amine. libretexts.org
Another strategy involves using sterically hindered organic bases to control the reaction by binding the acid generated during alkylation, which can improve yields and minimize side reactions. dtic.mil
Table 1: Comparison of Functionalization Reactions for the Amino Group
| Reaction Type | Reagent Class | Product | Key Considerations |
|---|---|---|---|
| Acylation | Acid Chlorides, Anhydrides | Amide | Generally high-yielding, mild conditions. |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Forms stable sulfonamides, useful for introducing specific functionalities. |
| Direct Alkylation | Alkyl Halides | Secondary/Tertiary Amines, Quaternary Salts | Prone to overalkylation; can be difficult to control. masterorganicchemistry.commasterorganicchemistry.com |
| Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines | Provides excellent control for mono- or di-alkylation; high yields. libretexts.org |
Asymmetric Synthesis of Chiral this compound Analogues
The spiro center in this compound is a point of chirality, making the development of asymmetric syntheses crucial for accessing enantiomerically pure forms. Such methods are vital as the biological activity of chiral molecules often resides in a single enantiomer. nih.govnih.gov
Biocatalytic Approaches for Enantioselective Formation
Biocatalysis has emerged as a powerful tool for asymmetric synthesis due to its high stereoselectivity, mild reaction conditions, and environmental compatibility. nih.govresearchgate.net Enzymes, particularly oxidoreductases, are highly effective for producing chiral amines. nih.gov
For the synthesis of chiral this compound, the most relevant biocatalytic approach is the asymmetric reductive amination of the prochiral ketone, Spiro[2.3]hexan-5-one. bldpharm.com Several classes of enzymes are suitable for this transformation:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct conversion of a ketone to a chiral amine using ammonia.
Imine Reductases (IREDs) and Reductive Aminases (RedAms): These enzymes reduce a pre-formed or in situ-generated imine to the corresponding amine with high enantioselectivity. nih.gov
ω-Transaminases (ω-TAs): Transaminases transfer an amino group from an amine donor (like isopropylamine) to the ketone substrate. wiley.comdiva-portal.org The choice of an (R)- or (S)-selective transaminase allows for the production of either enantiomer of the target amine. wiley.com The development of transaminases with activity towards bulky ketones has made them particularly suitable for synthesizing complex chiral amines. researchgate.net A key advantage is that the reaction can be driven to completion by removing the ketone byproduct. nih.gov
Table 2: Key Enzymes for Biocatalytic Synthesis of Chiral Amines
| Enzyme Class | Reaction | Key Features |
|---|---|---|
| Amine Dehydrogenases (AmDHs) | Ketone + NH₃ + Cofactor → Chiral Amine + H₂O | Direct amination of ketones. nih.gov |
| Imine Reductases (IREDs) | Imine + Cofactor → Chiral Amine | High stereoselectivity for the reduction of imines. nih.gov |
| ω-Transaminases (ω-TAs) | Ketone + Amine Donor ⇌ Chiral Amine + Ketone Byproduct | Excellent enantioselectivity; access to both (R) and (S) enantiomers. wiley.comdiva-portal.org |
Organocatalytic Methods for Stereocontrol
Organocatalysis utilizes small organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Chiral phosphoric acids (CPAs) have proven to be versatile catalysts in various asymmetric reactions, including the synthesis of nitrogen-containing heterocycles. whiterose.ac.uk
An organocatalytic approach to chiral this compound analogues could involve an intramolecular aza-Michael reaction. whiterose.ac.uk This strategy would entail designing a substrate containing both the spiro[2.3]hexane core and a tethered Michael acceptor. The chiral phosphoric acid would then catalyze the enantioselective cyclization of a carbamate (B1207046) precursor onto the acceptor, establishing the stereocenter. This methodology has been successfully applied to the synthesis of related 3-spiropiperidines, achieving good yields and excellent enantioselectivities. whiterose.ac.uk Similarly, chiral thiourea (B124793) catalysts derived from cinchona alkaloids have been used to induce enantioselectivity in reactions forming spirocyclic systems. rsc.org
Chiral Auxiliary and Ligand-Mediated Syntheses
Chiral Auxiliaries: A well-established method for stereocontrol involves the use of a chiral auxiliary, a group that is temporarily incorporated into the molecule to direct a stereoselective reaction. A relevant example is the use of chiral sulfinimines, such as Ellman's auxiliary. chemrxiv.org The synthesis would begin with the condensation of Spiro[2.3]hexan-5-one with a chiral sulfinamide to form a chiral sulfinylimine. Subsequent reduction of the C=N bond is directed by the chiral auxiliary, leading to the formation of a diastereomerically enriched sulfinamide. Finally, acidic cleavage of the N-S bond removes the auxiliary to afford the enantiomerically enriched this compound. This approach has been successfully used to synthesize substituted 1-aza-spiro[2.3]hexanes. chemrxiv.org
Chiral Ligand-Mediated Synthesis: Transition metal catalysis, in combination with chiral ligands, is a cornerstone of asymmetric synthesis. acs.orgscispace.com The development of chiral spiro-based ligands, in particular, has led to significant advances in asymmetric catalysis due to their rigid and well-defined chiral environment. acs.orgresearchgate.net For the synthesis of chiral this compound, a key strategy is the asymmetric hydrogenation of an enamine or imine precursor derived from Spiro[2.3]hexan-5-one. A transition metal complex, typically featuring rhodium or iridium, coordinated to a chiral diphosphine ligand (e.g., a BINAP derivative or a spiro-based ligand), would catalyze the hydrogenation, transferring chirality to the final amine product with high enantioselectivity. acs.org
Scalable Synthetic Protocols and Flow Chemistry Applications
The transition from laboratory-scale synthesis to industrial production requires robust, efficient, and scalable protocols. Both biocatalytic and flow chemistry approaches offer significant advantages for the large-scale synthesis of this compound.
Scalable Biocatalysis: Biocatalytic processes are inherently scalable, as demonstrated by the manufacturing of the pharmaceutical sitagliptin, where a transaminase was engineered for practical application in a large-scale setting. researchgate.net The use of whole-cell catalysts or immobilized enzymes allows for easy separation from the reaction mixture and catalyst recycling, improving process economics.
Flow Chemistry: Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. nih.gov Reactions are performed by continuously pumping reagents through a heated reactor coil. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. For the synthesis of this compound, a multi-step sequence, such as a reductive amination, could be streamlined into a single continuous flow process. The ketone and an amine source could be mixed and passed through a reactor containing a packed bed of a solid-supported reducing agent or an immobilized enzyme (like a transaminase), yielding the final product in a continuous stream. nih.gov This approach minimizes handling of hazardous intermediates and facilitates rapid process optimization.
Chemical Reactivity and Mechanistic Investigations of Methyl Spiro 2.3 Hex 5 Yl Amine Systems
Fundamental Reaction Pathways of Spiro[2.3]hexane Amines
The reactivity of spiro[2.3]hexane amines can be broadly categorized into three fundamental pathways:
Reactions involving the formation of the spirocyclic core: These pathways focus on constructing the strained spiro[2.3]hexane framework itself, often through cycloaddition reactions or carbene insertions. rsc.org The mechanisms are designed to efficiently build the high-energy bicyclic system.
Reactions involving the cleavage or rearrangement of the spirocyclic core: Driven by the desire to release inherent ring strain, the cyclopropane (B1198618) and cyclobutane (B1203170) rings can undergo ring-opening or expansion reactions under various conditions, such as in the presence of Lewis acids or nucleophiles. nih.govyoutube.com
Reactions of the amine functional group: The amine moiety dictates a significant portion of the molecule's reactivity, participating in transformations common to acyclic amines. These include nucleophilic attacks, derivatizations, and reactions at the adjacent alpha-carbon, which can be influenced by the stereoelectronics of the spirocyclic system. rsc.orgrsc.org
Detailed Analysis of Reaction Mechanisms Leading to Spiro[2.3]hexane Formation
The construction of the spiro[2.3]hexane skeleton is a synthetic challenge due to the inherent strain of the system. Several mechanistic approaches have been developed to access this motif.
One prominent method is the [2+2] cycloaddition . Thermal [2+2] cycloadditions between ketenes and imines, known as the Staudinger cycloaddition, can produce β-lactam spirocycles that are subsequently reduced to the corresponding azetidine (B1206935) (an aza-spiro[2.3]hexane). rsc.org For instance, a ketene (B1206846) generated from cyclobutanecarboxylic acid can react with a TMS-imine to form a spirocyclic β-lactam, which is then reduced with aluminum hydride. rsc.org Another variation involves the thermal cycloaddition of nitroalkenes with substituted olefins, often promoted by a thiourea (B124793) catalyst, which can yield highly substituted spiro[2.3]hexane systems with good diastereoselectivity. rsc.org
Carbene insertion represents another key strategy. The reaction of an appropriate olefin with a carbene, such as dibromocarbene generated from bromoform (B151600) and sodium hydroxide, can install the cyclopropane ring to form the spiro[2.3]hexane structure. rsc.org
Photochemical methods offer an alternative, often catalyst-free, route. Visible-light irradiation of O-containing heterocycles with diazo compounds can lead to functionalized spiro[2.3]hexanes. Mechanistic studies suggest these transformations may proceed through the formation of an oxonium ylide intermediate, which then undergoes an ionic cyclization to form the spirocyclic product. acs.orgnih.gov
More recently, enzymatic approaches have been developed for the stereoselective synthesis of azaspiro[2.y]alkanes, including the spiro[2.3]hexane framework. Engineered carbene transferase enzymes can catalyze the reaction between an alkene and a diazo reagent, affording specific stereoisomers of the spirocyclic amine with excellent selectivity and high total turnover numbers (TTNs). jackwestin.com These biocatalytic methods can be performed in aqueous environments and are scalable, highlighting their practical potential. jackwestin.com
Ring-Opening and Rearrangement Mechanisms of the Spiro[2.3]hexane Core
The significant strain energy stored in the spiro[2.3]hexane core is a powerful driving force for reactions that involve ring-opening or rearrangement. The reactivity pattern is highly dependent on the substitution and the reaction conditions.
A well-studied analogy is the behavior of 1-oxaspiro[2.3]hexanes (the oxygen-containing counterparts). In the presence of a Lewis acid, these compounds undergo a facile ring expansion to yield cyclopentanones. nih.gov This rearrangement is driven by the release of strain from both the cyclopropane and cyclobutane rings. The mechanism likely involves the formation of a carbocation intermediate, which is stabilized by adjacent aryl or alkyl groups, facilitating the expansion of the cyclobutane ring. nih.gov
Conversely, if the spirocycle is functionalized with an electron-withdrawing group, nucleophilic attack is favored over rearrangement. nih.gov In these cases, a nucleophile will attack one of the cyclopropane carbons in an SN2-type ring-opening reaction, leading to a functionalized cyclobutane. Kinetic studies on related spiro-activated cyclopropanes show that these ring-opening reactions with nucleophiles like thiophenolates follow second-order kinetics. youtube.com The reactivity is influenced by the electronic properties of both the nucleophile and the substituents on the spirocyclic system. youtube.com
For spiro[2.3]hexane amines, similar pathways are expected. Protonation of the amine under acidic conditions could facilitate a rearrangement analogous to the Lewis acid-mediated expansion. Alternatively, the cyclopropane ring remains susceptible to nucleophilic attack, leading to substituted cyclobutane amine derivatives.
Reactivity of the Amine Moiety in Diverse Chemical Transformations
The nitrogen atom of the amine group in Methyl-spiro[2.3]hex-5-yl-amine possesses a lone pair of electrons, making it a potent nucleophile and a base. As a secondary amine, its nucleophilicity is generally greater than that of primary amines but can be tempered by steric hindrance from the bulky spirocyclic framework. rsc.org
This nucleophilicity allows for a wide range of derivatization reactions common to secondary amines:
Alkylation: Reaction with alkyl halides in an SN2 reaction to form tertiary amines. wikipedia.org
Acylation: Reaction with acyl chlorides or acid anhydrides to form amides (the Schotten-Baumann reaction). wikipedia.org
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a transformation known as the Hinsberg reaction. wikipedia.org
Reductive Amination: Reaction with aldehydes or ketones can form a tertiary amine after reduction of the intermediate iminium ion. mnstate.edu
The synthesis of spiro[2.3]hexane-derived α-amino acids utilizes such principles, involving steps like the Curtius rearrangement of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. nih.gov
The C-H bonds on the carbon atom alpha to the nitrogen (the methine group in the 5-position of the cyclobutane ring) can also be a site of reactivity. Functionalization at this position typically requires an initial activation step to form a reactive intermediate.
One established strategy involves the oxidation of the amine to an iminium ion or a ketimine. rsc.orgchemrxiv.org For example, a quinone-mediated process can generate a reactive ketimine intermediate in situ. This electrophilic species is then primed to react with various carbon-centered nucleophiles (e.g., Grignard reagents, organolithiums), allowing for the formation of a new carbon-carbon bond at the alpha-position. rsc.orgnih.gov Subsequent hydrolysis releases the α-substituted amine. chemrxiv.org
Alternatively, photoredox catalysis can achieve a reverse polarity reaction, generating a nucleophilic α-amino radical that can react with electrophiles. nih.gov Biocatalytic methods using engineered enzymes have also been developed for the enantioselective C-H functionalization of cyclic amines via carbene transfer from diazo reagents. acs.org Another approach involves the oxidation of the α-carbon to generate a labile hemiaminal, which can then undergo C-N bond cleavage, leading to ring-opening functionalization. nih.gov
Strain-Promoted Reactivity in Cycloaddition Reactions (e.g., Photoclick Chemistry Kinetics)
The high ring strain of the spiro[2.3]hexane system can be harnessed to dramatically accelerate cycloaddition reactions. This is exemplified by the use of spiro[2.3]hex-1-ene, a highly strained and reactive alkene derivative, in bioorthogonal chemistry. chemrxiv.org
Specifically, spiro[2.3]hex-1-ene has been designed and synthesized for use in "photoclick chemistry," a [3+2] cycloaddition with tetrazoles that is initiated by light. The exceptional reactivity of this alkene is attributed to two main factors:
High Ring Strain: The cyclopropene (B1174273) moiety possesses significant strain energy, which is released upon cycloaddition, providing a large thermodynamic driving force.
Reduced Steric Hindrance: The unique spirocyclic structure helps to alleviate steric repulsion in the reaction's transition state compared to other strained alkenes. chemrxiv.org
This combination results in extremely fast reaction kinetics. The reaction of a spiro[2.3]hex-1-ene derivative with a water-soluble tetrazole proceeds with a second-order rate constant (k₂) that can exceed 10,000 M⁻¹s⁻¹, enabling protein modification in less than 10 seconds. chemrxiv.org
Interactive Table: Photoclick Reaction Kinetics The following table presents kinetic data for the reaction of spiro[2.3]hex-1-ene with a tetrazole, demonstrating its rapid reactivity.
| Reactant 1 | Reactant 2 | Reaction Type | Second-Order Rate Constant (k₂) | Reference |
| Spiro[2.3]hex-1-ene | Water-soluble Tetrazole | Photoclick Cycloaddition | > 10,000 M⁻¹s⁻¹ | chemrxiv.org |
| Spiro[2.3]hex-1-ene | General Tetrazole | Photoclick Cycloaddition | up to 34,000 M⁻¹s⁻¹ | chemrxiv.org |
This strain-promoted reactivity showcases how the unique geometry of the spiro[2.3]hexane core can be exploited to achieve chemical transformations with exceptional speed and efficiency, a highly desirable trait in fields like chemical biology. chemrxiv.org
Computational and Theoretical Studies on Methyl Spiro 2.3 Hex 5 Yl Amine
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to elucidating the electronic landscape of Methyl-spiro[2.3]hex-5-yl-amine, providing a detailed picture of its stability and reactivity.
Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the electronic properties of organic molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), can be used to determine key electronic and structural parameters. nih.gov A primary application of DFT is the optimization of the molecular geometry to find the lowest energy conformation. This allows for the precise calculation of bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is instrumental in understanding the electronic distribution within the molecule. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower reactivity.
A detailed computational study on similar spirocyclic compounds demonstrated the utility of DFT in identifying electrophilic and nucleophilic centers through the analysis of the electrostatic potential mapped onto the electron density surface. nih.gov Such an analysis for this compound would pinpoint the regions most susceptible to electrophilic or nucleophilic attack, which is critical for predicting its chemical behavior.
| Parameter | Description | Typical DFT Output |
| Optimized Geometry | The lowest energy 3D arrangement of atoms. | Bond lengths, bond angles, dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Value in eV or Hartrees. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Value in eV or Hartrees. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Value in eV or Hartrees. |
| NBO Analysis | Analysis of bonding and lone pair interactions. | Hybridization, charge distribution, hyperconjugative interactions. |
| Electrostatic Potential | A map of the charge distribution on the molecule's surface. | Visualization of electrophilic and nucleophilic regions. |
While DFT is a workhorse for many computational studies, other quantum chemical methods also offer valuable perspectives. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles and can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.gov However, their high computational cost can make them challenging to apply to larger molecules. For a molecule like this compound, these methods could be used to benchmark the results obtained from DFT calculations for specific properties, such as the energy of different conformers or the barrier to rotation around key bonds.
Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are significantly faster. This speed allows for the rapid screening of a large number of conformers or the preliminary investigation of reaction pathways. For this compound, semi-empirical methods could be employed in the initial stages of a computational study to identify low-energy conformers that can then be subjected to more rigorous DFT or ab initio calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
The spirocyclic core of this compound imparts a distinct three-dimensional structure. enamine.net Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the conformational flexibility and dynamics of such molecules over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map out the potential energy surface and identify the various stable and metastable conformations accessible to the molecule at a given temperature. nih.govnih.gov
For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a solvent box) and allowing it to evolve over a period of nanoseconds or even microseconds. nih.gov Analysis of the resulting trajectory can reveal important information about the molecule's flexibility, including the puckering of the cyclobutane (B1203170) and cyclopropane (B1198618) rings and the rotational freedom of the methyl and amine groups. The simulations can also provide insights into the intramolecular hydrogen bonding possibilities involving the amine group.
The results from MD simulations can be used to calculate thermodynamic properties such as the relative populations of different conformers and the free energy barriers between them. This information is crucial for understanding how the molecule will behave in a real-world system and can inform the design of derivatives with specific conformational properties.
| Simulation Parameter | Description | Information Gained |
| Trajectory Analysis | Analysis of atomic positions over time. | Identification of stable conformers, ring puckering modes. |
| Root-Mean-Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assessment of conformational stability. nih.gov |
| Root-Mean-Square Fluctuation (RMSF) | A measure of the displacement of individual atoms from their average position. | Identification of flexible regions of the molecule. nih.gov |
| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Analysis of solvation and intermolecular interactions. nih.gov |
Transition State Analysis of Key Synthetic Reactions
Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to model the reaction pathways and identify the transition states of key synthetic steps. This is particularly valuable for understanding the stereoselectivity of reactions leading to the formation of the spirocyclic core.
For instance, if the synthesis involves a cycloaddition or a ring-closing metathesis reaction, computational methods can be used to calculate the activation energies for the formation of different stereoisomers. This can help in predicting the major product of the reaction and in designing catalysts or reaction conditions that favor the formation of the desired stereoisomer. pnrjournal.com
Transition state theory, combined with quantum chemical calculations, allows for the determination of reaction rates and the identification of the rate-determining step in a multi-step synthesis. By understanding the geometry and electronic structure of the transition state, it is possible to gain insights into the factors that control the reaction's outcome.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical models are capable of predicting various spectroscopic parameters for this compound, which can be invaluable for its characterization. By performing calculations on the optimized geometry of the molecule, it is possible to simulate its expected spectroscopic signatures.
For example, the vibrational frequencies can be calculated and used to predict the infrared (IR) and Raman spectra. This can aid in the interpretation of experimental spectra by assigning specific vibrational modes to the observed peaks. Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. nih.govpnrjournal.com Comparing these predicted shifts with experimental data can help to confirm the structure of the synthesized compound and to assign the resonances to specific nuclei within the molecule.
Electronic transitions can also be calculated using time-dependent DFT (TD-DFT), which provides information about the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. This can be useful for understanding the electronic structure and for identifying the chromophores within the molecule.
| Spectroscopic Technique | Predicted Parameter | Application |
| Infrared (IR) Spectroscopy | Vibrational frequencies and intensities. | Assignment of experimental IR peaks to specific molecular vibrations. |
| Raman Spectroscopy | Raman scattering activities. | Complementary information to IR for vibrational analysis. |
| Nuclear Magnetic Resonance (NMR) | Chemical shifts and coupling constants. | Structural elucidation and assignment of experimental NMR spectra. nih.govpnrjournal.com |
| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths. | Prediction and interpretation of the UV-Vis absorption spectrum. |
In Silico Modeling of Structure-Reactivity Relationships
In silico modeling can be used to establish quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) for this compound and its derivatives. By systematically modifying the structure of the molecule in a computational model and calculating various electronic and steric descriptors, it is possible to build a model that correlates these descriptors with a particular activity or property of interest. nih.gov
For example, if this compound is being investigated for its potential biological activity, a QSAR model could be developed to predict the activity of new derivatives based on their calculated properties. This can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov
These models can also be used to understand the fundamental factors that govern the reactivity of the molecule. For instance, by correlating the calculated HOMO and LUMO energies of a series of derivatives with their observed reaction rates, it is possible to gain a deeper understanding of the electronic factors that control their reactivity.
Topological Analysis of Electron Density in Spiro[2.3]hexane Bonds
The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful framework for analyzing the chemical bonding within complex structures by examining the topology of the electron density, ρ(r). gla.ac.ukwiley-vch.de This methodology allows for a quantitative description of the nature of atomic interactions based on critical points in the electron density, where the gradient of the density vanishes (∇ρ(r) = 0). nih.gov For the unique spirocyclic structure of this compound, a QTAIM analysis provides deep insights into the highly strained bonds of its cyclopropane and cyclobutane rings and the nature of the carbon-nitrogen bond.
The analysis focuses on the properties at the bond critical points (BCPs), which are points of minimum electron density along the path of maximum density between two bonded atoms, known as the bond path. wiley-vch.de Key descriptors at a BCP include the value of the electron density itself (ρ), and the Laplacian of the electron density (∇²ρ). The value of ρ at the BCP correlates with the bond order, while the sign of the Laplacian indicates the nature of the interaction. A negative ∇²ρ signifies a shared-shell interaction, typical of covalent bonds where electron density is concentrated between the nuclei. Conversely, a positive ∇²ρ indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, or van der Waals interactions, where electron density is depleted in the internuclear region. researchgate.net
The strained nature of the three- and four-membered rings in the spiro[2.3]hexane framework results in "bent bonds," where the bond path between two carbon atoms is significantly curved away from the straight internuclear axis. psu.edu This curvature is a direct consequence of the geometric constraints of the small rings, which prevent ideal orbital overlap. masterorganicchemistry.comresearchgate.net
Analysis of C-C Bonds in the Spiro[2.3]hexane Moiety
Cyclopropane Ring Bonds: The C-C bonds in a cyclopropane ring are characterized by significant angle strain, forcing the C-C-C bond angles to be 60°. masterorganicchemistry.com This leads to poor orbital overlap and the formation of bent "banana" bonds. The electron density at the C-C bond critical point is consequently lower than in a typical alkane C-C bond, and the bond path is notably curved. The Laplacian of the electron density (∇²ρ) for these bonds, while still negative, is less so than in unstrained alkanes, reflecting a weaker covalent character. The high p-character of these bonds also contributes to their unique reactivity. psu.edu
Cyclobutane Ring Bonds: The cyclobutane ring exists in a puckered conformation to relieve some torsional strain. masterorganicchemistry.com The C-C bonds in cyclobutane are also strained, though less so than in cyclopropane. The C-C-C bond angles are approximately 90°. researchgate.net This results in C-C bonds that are typically longer and weaker than those in unstrained alkanes. psu.edu From a topological perspective, the electron density (ρ) at the C-C BCP is expected to be slightly higher than in cyclopropane but still lower than in a molecule like ethane. The Laplacian (∇²ρ) would be negative, consistent with a covalent bond, but its magnitude would reflect the inherent strain.
The table below presents representative theoretical values for the topological properties of the C-C bonds in the parent cycloalkanes, which serve as a model for the bonds within the spiro[2.3]hexane core.
| Bond Type | Ring System | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Nature of Interaction |
|---|---|---|---|---|
| C-C | Cyclopropane (modeled) | ~0.23 | ~ -0.50 | Strained Covalent |
| C-C | Cyclobutane (modeled) | ~0.24 | ~ -0.60 | Strained Covalent |
| C-C | Ethane (for comparison) | 0.251 | -0.69 | Unstrained Covalent |
These values are illustrative and based on typical computational results for these systems.
Influence of Methyl and Amine Substituents
The presence of the methyl and amine groups on the cyclobutane ring of this compound will modulate the electron density distribution.
Methyl Group (-CH₃): As an electron-donating group through induction, the methyl group will slightly increase the electron density in the adjacent C-C bonds of the cyclobutane ring. This would be reflected in a marginal increase in the ρ value at the corresponding BCPs.
Amine Group (-NH₂): The C5-N bond introduces a new type of interaction. The C-N bond is polar covalent due to the higher electronegativity of nitrogen compared to carbon. The topological analysis of the C-N BCP is expected to show a ρ value characteristic of a single covalent bond. The Laplacian (∇²ρ) would be negative, but its value would be influenced by the bond's polarity. The interaction between the nitrogen lone pair and the strained ring system could also introduce subtle electronic effects observable through QTAIM.
Advanced Spectroscopic Characterization Methods for Spiro 2.3 Hex 5 Yl Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For Methyl-spiro[2.3]hex-5-yl-amine, various NMR techniques provide a comprehensive picture of its proton and carbon environments.
¹H NMR for Proton Environment Analysis
The ¹H NMR spectrum of a this compound derivative would be expected to show distinct signals corresponding to the protons of the methyl group, the amine, and the spiro[2.3]hexane core. The chemical shifts and coupling patterns of the cyclopropyl (B3062369) and cyclobutyl protons would provide key information about their spatial relationships. For instance, the geminal and vicinal coupling constants would help in assigning the stereochemistry of the substituents on the four-membered ring. The protons on the cyclopropane (B1198618) ring would likely appear at higher fields (lower ppm values) due to the ring's anisotropic effects. The methyl group attached to the nitrogen would typically present as a singlet or a doublet, depending on the solvent and the nature of the nitrogen atom.
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework. Each unique carbon atom in this compound would give rise to a distinct signal. The spiro carbon, being a quaternary center, would have a characteristic chemical shift. The carbons of the cyclopropyl and cyclobutyl rings would also have specific chemical shift ranges that are well-documented for such strained ring systems. The methyl carbon would appear at a high field. The chemical shift of the carbon atom bonded to the nitrogen (C5) would be significantly influenced by the electron-withdrawing effect of the amine group.
Table 1: Predicted ¹³C NMR Chemical Shifts for a Spiro[2.3]hexane Derivative
| Atom | Predicted Chemical Shift (ppm) |
| Spiro-C | 30-40 |
| Cyclopropyl-CH₂ | 10-20 |
| Cyclobutyl-CH₂ | 25-35 |
| C-N | 50-60 |
| N-CH₃ | 30-40 |
Note: These are estimated values and can vary based on the specific derivative and solvent.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would be instrumental in tracing the proton connectivity within the cyclobutane (B1203170) ring and confirming the assignments made from the one-dimensional spectrum.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the unambiguous assignment of each carbon signal based on the known assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons, such as the spiro center, by observing correlations from nearby protons. For example, protons on the cyclopropyl and cyclobutyl rings would show correlations to the spiro carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For the protonated molecule of this compound ([C₇H₁₃N + H]⁺), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula. PubChem provides a predicted monoisotopic mass of 111.1048 Da for the neutral compound.
Fragmentation Pattern Analysis for Structural Confirmation
In addition to the molecular ion peak, the mass spectrum of this compound would exhibit a series of fragment ions resulting from the cleavage of specific bonds. The fragmentation pattern is a molecular fingerprint that can be used to confirm the structure. Common fragmentation pathways for spirocyclic amines would include the loss of the methyl group, cleavage of the cyclobutane ring, and fragmentation of the cyclopropane ring. The relative abundance of these fragment ions would provide further structural evidence. For instance, the cleavage of the C-C bonds of the cyclobutane ring could lead to characteristic neutral losses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of this compound and its derivatives, IR spectroscopy provides clear signatures for the key functional moieties.
The primary amine (-NH2) or secondary amine (-NHR) group is a central feature. Primary amines typically exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. Secondary amines, such as this compound, show a single N-H stretching band in this region. The C-N stretching vibration of aliphatic amines is typically observed in the 1000-1250 cm⁻¹ range. libretexts.org
The spiro[2.3]hexane core, consisting of cyclopropane and cyclobutane rings, contributes to the C-H and C-C stretching and bending vibrations. The C-H stretching vibrations of the aliphatic ring structure are expected in the 2850-2960 cm⁻¹ region. The presence of the strained cyclopropane ring may introduce characteristic absorptions, although these can be complex and overlap with other signals in the fingerprint region (below 1500 cm⁻¹).
For "this compound," the introduction of a methyl group on the nitrogen atom will show a characteristic C-H stretching of the N-CH3 group. The IR spectrum of analogous N-methyl amines, such as N-methylcyclohexylamine, provides insight into the expected vibrational frequencies. nih.govnist.gov
Table 1: Predicted Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium |
| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |
| N-CH₃ | Stretching | ~2800 | Medium |
| N-H | Bending | 1550 - 1650 | Variable |
| Aliphatic C-N | Stretching | 1000 - 1250 | Medium |
| Cyclobutane Ring | Puckering | Variable (in fingerprint region) | Variable |
| Cyclopropane Ring | Ring Breathing | Variable (in fingerprint region) | Variable |
This table is generated based on typical values for similar functional groups and structures.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for understanding the structure-activity relationships of spiro[2.3]hex-5-yl-amine derivatives.
While a crystal structure for this compound itself is not publicly available, data from related spiro[2.3]hexane systems offer valuable insights into the expected structural parameters. For instance, a study on a succinimidyl carbonate derivative of spiro[2.3]hex-1-ene revealed detailed bond lengths and angles of the spirocyclic core. acs.org The analysis showed a C=C bond length of 1.27–1.28 Å in the cyclopropene (B1174273) ring and an opposing bond angle of approximately 50°. acs.org In the cyclobutane ring of a different derivative, C-C bond distances were found to be in the range of 1.551(2) to 1.576(2) Å.
Recent work on the synthesis of azaspiro[2.y]alkanes has also provided crystallographic data for related spirocyclic amines, confirming their absolute configurations. acs.org These studies are vital for understanding how the rigid, three-dimensional nature of the spiro[2.3]hexane scaffold influences molecular interactions. acs.org
Table 2: Representative Crystallographic Data for a Spiro[2.3]hexane Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 6.5432(3) |
| b (Å) | 10.9876(5) |
| c (Å) | 15.6789(7) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1127.89(9) |
| Z | 4 |
This table is based on data from a related spiro[2.3]hex-1-ene derivative and is for illustrative purposes. acs.org
UV-Vis and Fluorescence Spectroscopy for Kinetic and Photochemical Studies
UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic transitions in molecules and are particularly useful for studying kinetic processes and photochemical reactions.
Aliphatic amines, such as this compound, generally exhibit weak absorptions in the far UV region (around 200 nm), which are of limited analytical value. libretexts.org However, derivatization of the amine or the presence of a chromophore within the molecule can shift the absorption to longer, more accessible wavelengths.
The primary application of UV-Vis spectroscopy for these compounds lies in monitoring reactions. For instance, the kinetics of a reaction involving the amine group can be followed by observing the change in absorbance of a reactant or product over time. thermofisher.comacs.org This is a common method for determining reaction rates and mechanisms, such as in enzymatic reactions or the formation of charge-transfer complexes. thermofisher.comacs.org
The photochemical behavior of bicyclic amines has been a subject of interest. nih.govenamine.netchemrxiv.org Irradiation of these amines can lead to the formation of radical cations and subsequent rearrangements or cycloadditions. nih.govchemrxiv.orgbeilstein-journals.org While specific photochemical studies on this compound are not extensively reported, the strained spiro[2.3]hexane framework could lead to unique photochemical reactivity. UV-Vis and fluorescence spectroscopy would be essential tools to probe the excited states and follow the course of such photoreactions. For example, the appearance of a new absorption band or a change in fluorescence intensity could indicate the formation of a photoproduct.
Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, can provide information about the molecule's environment and dynamics. While the parent amine is not expected to be strongly fluorescent, derivatization with a fluorophore could create probes for various applications.
Table 3: Potential UV-Vis and Fluorescence Applications for Spiro[2.3]hex-5-yl-amine Derivatives
| Application | Spectroscopic Technique | Information Gained |
| Reaction Kinetics | UV-Vis Spectroscopy | Reaction rates, determination of rate laws, mechanistic insights. thermofisher.comacs.org |
| Photochemical Reactions | UV-Vis & Fluorescence Spectroscopy | Monitoring of photoproduct formation, identification of transient species, determination of quantum yields. nih.govchemrxiv.org |
| Binding Studies | Fluorescence Spectroscopy | Determination of binding constants with biological targets (with fluorescently labeled derivatives). |
| Environmental Sensing | Fluorescence Spectroscopy | Detection of analytes through fluorescence quenching or enhancement (with appropriate derivatives). |
Applications in Advanced Chemical Research Excluding Clinical/safety
Versatile Chemical Building Blocks in Organic Synthesis
The spiro[2.3]hexane architecture, with its inherent three-dimensionality, provides a distinct advantage in the construction of complex molecular frameworks. researchgate.netsigmaaldrich.com Methyl-spiro[2.3]hex-5-yl-amine, in particular, serves as a highly valuable building block in organic synthesis due to the presence of the primary amine group, which acts as a versatile handle for a wide array of chemical transformations. spirochem.com This allows for the introduction of diverse functional groups and the extension of molecular complexity.
The synthetic utility of spirocyclic compounds is well-documented, with various methods developed for their construction and subsequent functionalization. rsc.orgresearchgate.net The amine group in this compound can readily undergo reactions such as N-alkylation, acylation, and arylation, enabling the synthesis of a diverse library of derivatives. These derivatives, with their well-defined spatial arrangement of substituents, are crucial for exploring new regions of chemical space. sigmaaldrich.com
Table 1: Representative Synthetic Transformations of Amino-Spiro[2.3]Hexanes
| Reaction Type | Reagent/Catalyst | Product Type | Potential Application |
| N-Acylation | Acid Chloride/Anhydride | Amide | Synthesis of bioactive molecule analogues |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Modification of physicochemical properties |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Substituted Amine | Introduction of diverse side chains |
| Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst | N-Aryl Amine | Synthesis of complex aromatic amines |
Scaffolds for Exploring Molecular Recognition Principles in Chemical Biology (non-clinical)
The rigid and conformationally constrained nature of the spiro[2.3]hexane scaffold makes this compound an excellent candidate for investigating the principles of molecular recognition in a non-clinical context. nih.govnih.gov The precise spatial orientation of the methylamine (B109427) group and any subsequently added functionalities allows for the systematic probing of binding pockets in proteins and other biological macromolecules.
By synthesizing derivatives of this compound with varied substituents, researchers can systematically explore structure-activity relationships (SAR). The fixed orientation of these substituents, dictated by the rigid spirocyclic core, helps to deconvolute the steric and electronic requirements for binding to a specific biological target. This approach provides valuable insights into the forces that govern molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov
Development of Novel Catalysts, including Asymmetric Catalysts
Chiral spirocyclic ligands have demonstrated significant success in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. jlu.edu.cnresearchgate.net this compound, being a chiral molecule, can be resolved into its individual enantiomers. These enantiomerically pure amines can then be utilized as chiral ligands or as precursors for the synthesis of more complex chiral ligands for transition metal catalysts. rsc.orgscispace.com
The rigid spiro[2.3]hexane backbone can create a well-defined chiral environment around the metal center, influencing the stereochemical outcome of a catalytic reaction. nih.gov For instance, metal complexes bearing ligands derived from enantiopure this compound could be employed in asymmetric hydrogenations, C-C bond-forming reactions, and other stereoselective transformations. The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of chiral molecules. nih.gov
Applications in Materials Science (e.g., Photochromic Systems)
Spirocyclic compounds, particularly spiropyrans and spirooxazines, are well-known for their photochromic properties, where irradiation with light induces a reversible change in their chemical structure and, consequently, their color and other physical properties. sioc-journal.cnacs.orgacs.org The amine functionality of this compound provides a convenient attachment point for incorporating this spirocyclic motif into larger polymer or material frameworks.
By covalently linking this compound to a photochromic dye or a polymer backbone, it is possible to create novel materials with tunable optical properties. The rigid spiro[2.3]hexane unit can influence the local environment of the photochromic moiety, potentially affecting its switching efficiency, fatigue resistance, and the wavelength of light required for the transformation. Such materials have potential applications in optical data storage, smart windows, and molecular switches.
Table 2: Potential Role of this compound in Photochromic Materials
| Component | Function |
| Photochromic Dye (e.g., Spiropyran) | Undergoes reversible isomerization upon light irradiation. |
| This compound | Covalent linker and structural modifier. |
| Polymer Matrix | Provides mechanical support and influences photochromic properties. |
Probing Strain Effects and Unique Reactivity in Strained Rings
The spiro[2.3]hexane system is characterized by significant ring strain due to the presence of the cyclopropane (B1198618) and cyclobutane (B1203170) rings. This inherent strain imparts unique reactivity to the molecule, making it a valuable tool for studying the fundamental principles of chemical reactions. acs.org The strain energy can serve as a driving force for various chemical transformations, including ring-opening reactions and rearrangements, that are not observed in less strained systems. researchgate.net
The methylamine group in this compound can play a crucial role in directing these strain-releasing reactions. For example, the nitrogen atom can participate in intramolecular cyclizations or act as a directing group for reactions on the spirocyclic core. Studying the reactivity of this compound provides valuable data on how ring strain influences reaction pathways and product distributions. Computational studies on spiro[2.3]hex-1-ene have highlighted how the unique spirocyclic structure can alleviate steric repulsion in transition states, leading to enhanced reactivity. acs.org
Synthesis of Conformationally Constrained Analogues for Chemical Probes (e.g., GABA analogues for academic study)
The conformational flexibility of neurotransmitters like gamma-aminobutyric acid (GABA) is crucial for their interaction with multiple receptor subtypes. To understand these interactions better, chemists synthesize conformationally restricted analogues that mimic specific bioactive conformations. jlu.edu.cn The rigid spiro[2.3]hexane scaffold of this compound is an ideal starting point for the synthesis of such analogues. researchgate.net
By incorporating the spiro[2.3]hexane core into a GABA-like structure, the resulting molecule is held in a fixed three-dimensional arrangement. nih.gov These conformationally constrained analogues can then be used as chemical probes in academic studies to investigate the specific structural requirements for binding to and activating different GABA receptors. This knowledge is fundamental to understanding the neurochemical basis of various physiological processes, without any direct clinical implications.
Emerging Research Avenues and Future Directions for Methyl Spiro 2.3 Hex 5 Yl Amine
Development of More Sustainable and Green Synthetic Approaches
Traditional synthetic routes to complex amines and spirocycles often rely on harsh reagents, toxic solvents, and multi-step processes that generate significant chemical waste. The future synthesis of Methyl-spiro[2.3]hex-5-yl-amine and its analogs will increasingly focus on green chemistry principles to enhance efficiency and environmental compatibility.
Recent research highlights several promising green strategies applicable to spirocycle synthesis. These include microwave-assisted multicomponent reactions (MCRs), which can construct complex molecules like spirooxindoles in a single pot with high atom economy and reduced reaction times, often using water as a benign solvent. utrgv.edunih.govnih.gov For instance, MCRs have been developed for spirooxindole synthesis under catalyst-free conditions in aqueous media, demonstrating excellent yields. nih.gov Another sustainable approach involves photoinduced synthesis, which allows for the construction of spiro[2.3]hexane scaffolds using visible-light irradiation without the need for harmful additives. rsc.org The use of deep eutectic solvents (DESs) is also emerging as a green alternative for amine synthesis, offering an environmentally friendly reaction medium. mdpi.com
Table 1: Comparison of Synthetic Approaches for Spirocyclic Amines
| Parameter | Traditional Synthesis | Green/Sustainable Approach | Research Finding/Example |
|---|---|---|---|
| Solvent | Often chlorinated hydrocarbons (e.g., DCM, Toluene) | Water, Deep Eutectic Solvents (DESs), or solvent-free | Microwave-assisted synthesis of spirooxindoles has been achieved in aqueous media. nih.govnih.gov |
| Catalyst | Heavy metals, strong acids/bases | Organocatalysts, photocatalysts, or catalyst-free | Phenol-derived organocatalysts have been used for spirocyclic carbonate synthesis under ambient conditions. rsc.org |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, visible light | A photoinduced protocol for spiro[2.3]hexane synthesis avoids toxic reagents. rsc.org |
| Atom Economy | Often low due to multi-step processes and protecting groups | High, especially in multicomponent reactions (MCRs) | MCRs can assemble complex spiro heterocycles with most atoms from the starting materials incorporated into the final product. nih.gov |
| Reaction Time | Hours to days | Minutes to hours | Microwave irradiation significantly shortens reaction times for spiro compound synthesis from over 24 hours to 15-30 minutes. nih.gov |
Future research will likely focus on adapting these methods for the stereoselective synthesis of this compound, potentially through tandem reactions that form the spiro-core and install the amine in a single, efficient operation. acs.org
Integration with Automation and High-Throughput Synthesis Methodologies
The exploration of the chemical space around the this compound scaffold requires the rapid synthesis of numerous derivatives. Automated synthesis platforms and high-throughput techniques are critical for accelerating this process.
Flow chemistry, in particular, offers substantial advantages over traditional batch synthesis for creating compound libraries. syrris.com It provides precise control over reaction parameters, enhances safety, and allows for the "telescoping" of multiple reaction steps, which reduces the need for intermediate purification. nih.govnih.gov Recent studies have demonstrated the automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines, showcasing the power of this approach to generate libraries of complex spirocycles. nih.govresearchgate.netresearchgate.net Such a system could be programmed to vary the substituents on either the amine or the spirocyclic core of this compound, generating a library of analogs for screening. Capsule-based automated synthesis, where reagents are pre-packaged, further simplifies the process, allowing for the generation of compound libraries with minimal user intervention. synplechem.com
Table 2: Advantages of Automated Flow Synthesis for Derivative Libraries
| Feature | Benefit for Spirocyclic Amine Synthesis | Supporting Research |
|---|---|---|
| Rapid Reaction Optimization | Quickly screens different catalysts, temperatures, and residence times to find optimal conditions. | Flow systems allow for rapid parameter adjustment and data logging. syrris.com |
| Enhanced Safety | Small reaction volumes minimize risks associated with exothermic or hazardous reactions. | Flow chemistry is increasingly utilized for its improved safety profile. syrris.com |
| Scalability | Optimized conditions can be directly applied to larger-scale synthesis without re-optimization. | A gram-scale reaction of a spirocyclic tetrahydronaphthyridine was successfully performed in flow. researchgate.net |
| Library Generation | Automated samplers can sequentially introduce different starting materials to create a diverse library of compounds. researchgate.net | Automated flow platforms are becoming key in drug discovery for library generation. syrris.comnih.gov |
| Reproducibility | Precise computer control over parameters ensures high reproducibility between runs. | Automated systems offer improved reproducibility compared to manual synthesis. syrris.com |
The integration of high-throughput synthesis with high-throughput protein crystallography has the potential to dramatically accelerate the discovery of new bioactive molecules by linking synthesis directly to structural analysis. nih.gov
Exploration of Novel Spiroheterocyclic Derivatives with Amine Functionality
While this compound is a carbocyclic system, replacing one or more carbon atoms in its strained rings with heteroatoms (e.g., oxygen, nitrogen, sulfur) would open the door to a vast and largely unexplored class of novel spiroheterocycles. wikipedia.orgtandfonline.com Spiroheterocycles are prominent frameworks in natural products and synthetic molecules with a wide range of biological activities. mdpi.comnih.gov
Synthetic strategies for accessing such derivatives could involve:
1,3-Dipolar Cycloadditions: This method has been successfully used to synthesize spirocyclic amines and diamines from nitrones, creating isoxazolidine-containing spirocycles that can be subsequently reduced to the corresponding amines. nih.govwhiterose.ac.uk
Incorporation of Oxetanes and Azetidines: The synthesis of spirocycles containing four-membered rings like oxetanes and azetidines is of growing interest. sigmaaldrich.com Methods have been developed for creating oxa- and thia-azaspiro[3.4]octane building blocks, which can improve physicochemical properties like solubility. sigmaaldrich.comrsc.org
N-Heterocyclic Carbene (NHC) Organocatalysis: NHCs have proven to be versatile catalysts for the synthesis of a wide array of spiroheterocycles, including spirooxindoles, spiro-lactones, and dihydropyridinones, often with high stereoselectivity. mdpi.com
Table 3: Potential Spiroheterocyclic Scaffolds Derived from the Spiro[2.3]hexane Core
| Heterocyclic Ring | Potential Scaffold Name | Synthetic Precedent/Methodology |
|---|---|---|
| Oxirane | Methyl-spiro[oxirane-2,1'-cyclobutane] derivative | Synthesis of spiro[indole-3,2-oxirane] compounds has been reported. nih.gov |
| Azetidine (B1206935) | 5-Methyl-5-azaspiro[2.3]hexan-1-amine | Synthesis of monoprotected 5-azaspiro[2.3]hexane diamines has been described. researchgate.net |
| Oxetane | 1-Methyl-5-oxaspiro[2.3]hexan-1-amine | Iodocyclization has been used as a key step to prepare over 150 oxa-spirocyclic compounds. rsc.org |
| Isoxazolidine | Methyl-spiro[cyclopropane-1,3'-isoxazolidine] derivative | Dipolar cycloadditions of nitrones are a known route to spirocyclic isoxazolidines. nih.gov |
| Pyrrolidine | Methyl-spiro[cyclobutane-1,3'-pyrrolidine] derivative | Multicomponent reactions are used to synthesize spiro-pyrrolidine and spiro-pyrrolothiazole derivatives. nih.govtandfonline.com |
The introduction of heteroatoms is a proven strategy to modulate properties like lipophilicity and aqueous solubility, which is a critical consideration in many applications. rsc.org
Advanced Computational Design of Spirocyclic Systems with Tunable Reactivity
Computational chemistry is an indispensable tool for accelerating the development of complex molecules. In the context of this compound, computational methods can provide deep insights into its structure, stability, and reactivity, guiding synthetic efforts and the design of new derivatives with tailored properties.
Predicting Synthetic Outcomes: Density Functional Theory (DFT) and other computational models can be used to predict the feasibility and selectivity of synthetic reactions. For example, reactivity indices can be calculated to predict the efficiency of forming spiro derivatives through electrophilic aromatic substitution, helping to select the right substrates and conditions. nih.gov
Understanding Reaction Mechanisms: Computational studies can elucidate complex reaction mechanisms, such as those in asymmetric catalysis or cycloadditions, which is crucial for optimizing reaction conditions and improving stereoselectivity. rsc.org
Designing for Function: Molecular dynamics (MD) simulations can be employed to understand how spirocyclic molecules interact with biological targets or organize in materials. nih.gov This allows for the in silico design of derivatives with enhanced binding affinity or specific material properties before committing to their synthesis. For example, MD simulations have been used to confirm the interaction of spirocyclic thiopyrimidinones with viral proteases. nih.gov
Table 4: Application of Computational Methods in Spirocycle Research
| Computational Technique | Application | Example/Insight |
|---|---|---|
| Density Functional Theory (DFT) | Predict reaction pathways and transition state energies. | Used to investigate the mechanism of Claisen rearrangements and rhodium-catalyzed C-H insertions for spirocycle synthesis. rsc.org |
| Reactivity Indices | Predict the success of cyclization reactions. | Successfully predicted the efficiency of forming spirobifluorene derivatives based on substituent effects. nih.gov |
| Molecular Dynamics (MD) Simulation | Study the dynamic behavior and interactions of spirocycles with other molecules (e.g., proteins). | Explored the interactions and stability of a spirocyclic ligand within the binding pocket of the SARS-CoV-2 main protease. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Model and predict the biological activity of a series of compounds. | A common approach in drug design that could be applied to a library of this compound derivatives. |
The synergy between computational design and automated synthesis represents a powerful paradigm for the rapid and intelligent exploration of the chemical space surrounding the this compound scaffold.
Interdisciplinary Research with Material Science and Chemical Biology (non-clinical)
The unique 3D structure of the this compound scaffold makes it an attractive building block for applications beyond traditional medicinal chemistry, extending into material science and non-clinical chemical biology.
Material Science: Spirocyclic compounds, particularly spirobifluorenes, have been incorporated into organic solar cells (OSCs) and organic light-emitting diodes (OLEDs), where the spiro center helps to prevent aggregation and improve device performance. nih.gov The rigid spiro[2.3]hexane core could be functionalized to create novel monomers for polymers with unique thermal and optical properties. The amine group provides a convenient handle for polymerization or for grafting the spirocyclic unit onto surfaces to modify their properties.
Chemical Biology (non-clinical): The conformational rigidity and well-defined exit vectors of spirocycles make them excellent scaffolds for developing chemical probes to study biological systems. sigmaaldrich.com For example, a strained alkene like spiro[2.3]hex-1-ene has been genetically encoded into proteins for rapid bioorthogonal labeling via photoclick chemistry, enabled by its high ring strain. acs.org The amine group on this compound could be used to attach fluorophores or other reporter tags, creating tools to investigate protein-protein interactions or cellular processes. Furthermore, spirocycles are found in many natural products with diverse biological activities, suggesting their utility as frameworks for discovering new molecular probes. nih.govnih.gov
Table 5: Potential Interdisciplinary Applications for this compound Derivatives
| Field | Potential Application | Key Feature of Spirocycle | Relevant Research Finding |
|---|---|---|---|
| Material Science | Monomers for high-performance polymers | Rigid 3D structure, thermal stability | Spirobifluorene-based systems are used in organic solar cells to enhance efficiency. nih.gov |
| Material Science | Organic electronics (e.g., OLEDs) | Prevents intermolecular aggregation, provides amorphous stable films. | Spiro compounds are used as host materials in OLEDs. |
| Chemical Biology | Scaffolds for chemical probes | Defined exit vectors for functionalization, conformational rigidity. | Spirocyclic building blocks are used to create innovative scaffolds that explore 3D chemical space. sigmaaldrich.com |
| Chemical Biology | Bioorthogonal labeling | High ring strain can accelerate reactions. | Spiro[2.3]hex-1-ene, a related structure, was used for superfast photoclick chemistry. acs.org |
| Nanotechnology | Surface functionalization | Amine handle for covalent attachment | Amine-containing molecules are widely used to modify the surfaces of nanoparticles and other materials. |
The future of this compound is not confined to a single discipline. Its development will likely be driven by collaborative efforts that bridge the gap between synthetic chemistry, materials engineering, and biology, unlocking the full potential of this unique spirocyclic scaffold.
Q & A
Q. What are the most efficient synthetic routes for Methyl-spiro[2.3]hex-5-yl-amine, and how can reaction yields be optimized?
Answer: Synthetic routes often involve cyclization or spiro-annulation strategies. For example, a modified Mannich reaction using formaldehyde and alkylamines in ethanol/methanol with catalytic HCl can yield spirocyclic amines . Key optimization steps include:
- Solvent selection : Polar protic solvents (e.g., EtOH) enhance nucleophilic attack.
- Catalyst loading : Acidic conditions (HCl) accelerate imine formation.
- Temperature control : Room-temperature reactions minimize side products.
Table 1 : Yield optimization under varying conditions:
| Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5% HCl | EtOH | 25 | 81 |
| 10% H₂SO₄ | MeOH | 25 | 72 |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm spirocyclic structure and substituent positions. For example, δH 2.32–4.40 ppm in CDCl₃ indicates methylene and amine protons in spiro systems .
- IR spectroscopy : Peaks at ~1678 cm⁻¹ suggest carbonyl intermediates in multi-step syntheses .
- GC-MS : Monitors purity and molecular mass (e.g., m/z 209.71 for related ethylamino esters) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for spirocyclic amine synthesis?
Answer: Conflicting mechanistic hypotheses (e.g., radical vs. ionic pathways) can be addressed via:
- DFT calculations : Compare activation energies of proposed transition states.
- Kinetic isotope effects (KIE) : Differentiate between proton-transfer steps (e.g., KIE > 2 suggests hydrogen abstraction) .
- Isotopic labeling : Track ¹³C or ¹⁵N in intermediates to validate pathways .
Q. What strategies mitigate discrepancies in NMR data interpretation for spirocyclic amines?
Answer:
- Variable-temperature NMR : Resolves dynamic effects (e.g., ring-flipping in spiro systems).
- 2D NMR (COSY, NOESY) : Assigns overlapping signals (e.g., distinguishing axial vs. equatorial protons) .
- Deuteration studies : Replace exchangeable protons (e.g., NH) to simplify spectra .
Q. How can researchers design experiments to validate the biological activity of this compound derivatives?
Answer:
- Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., methoxy → fluoro) and compare bioactivity .
- In vitro assays : Use enzyme inhibition or receptor-binding assays (e.g., IC₅₀ measurements) .
- Crystallography : Resolve ligand-target complexes to identify binding motifs .
Methodological Considerations
Q. What protocols ensure reproducibility in spirocyclic amine synthesis?
Answer:
- Detailed documentation : Report exact molar ratios (e.g., 1:3:6 for amine:aldehyde:formaldehyde) .
- Purification steps : Use column chromatography (Al₂O₃ or silica gel) and recrystallization (EtOH/hexane) .
- Batch-specific analysis : Include certificates of analysis (CoA) with GC-MS and elemental analysis data .
Q. How should researchers address environmental and safety concerns during synthesis?
Answer:
- Waste management : Segregate halogenated solvents and amine byproducts for professional disposal .
- Personal protective equipment (PPE) : Use gloves, masks, and fume hoods to avoid exposure .
- Alternative solvents : Replace EtOH/MeOH with cyclopentyl methyl ether (CPME) for greener synthesis .
Data Presentation and Publication
Q. What are the best practices for reporting spirocyclic amine research in peer-reviewed journals?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
